N2-METHYL-2/'-DEOXYGUANOSINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

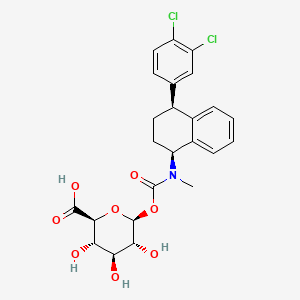

N2-Methyl-2’-deoxyguanosine (N2-Me-dG) is a methylated nucleoside base . It is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . It is a product from the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine .

Synthesis Analysis

N2-Methyl-2’-deoxyguanosine is synthesized through a process known as translesional synthesis. This process involves a DNA template containing N2-methyl-2’-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I . The synthesis of this compound has been studied extensively, particularly in relation to its role in DNA damage and repair mechanisms .Molecular Structure Analysis

The molecular formula of N2-Methyl-2’-deoxyguanosine is C11H15N5O4 . Its molecular weight is 281.27 . The SMILES string representation of its structure isO=C(N1)C2=C(N=C1NC)N(C=N2)C@@HO[C@@H]3CO . Chemical Reactions Analysis

Formaldehyde reacts with the exocyclic amino group of deoxyguanosine, resulting in the formation of N2-methyl-2’-deoxyguanosine via reduction of the Schiff base . This reaction is likely to occur in living cells, as cells contain endogenous reductants such as ascorbic acid and glutathione .Physical And Chemical Properties Analysis

N2-Methyl-2’-deoxyguanosine has a molecular weight of 281.27 . Its empirical formula is C11H15N5O4 . The InChI key for N2-Methyl-2’-deoxyguanosine is XEZUVZDXOQPEKT-RRKCRQDMSA-N .Scientific Research Applications

1. Chemical Biology

“N2-Methyl-2’-deoxyguanosine” has been used in chemical biology as a mechanistic probe . Chemo- and site-specific modifications in oligonucleotides have wide applicability as mechanistic probes in this field .

2. Selective Functionalization

This compound has been employed in a classical reaction, reductive amination, to selectively functionalize the N2-amine of guanosine and 2’-deoxyguanosine monophosphate (GMP/dGMP) . This method specifically modifies guanine in DNA and RNA oligonucleotides, while leaving the other nucleobases unaffected .

3. DNA/RNA Labeling

The selective functionalization method mentioned above has been used to incorporate a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications .

4. Translesional Synthesis

Formaldehyde reacts with the exocyclic amino group of deoxyguanosine, resulting in the formation of N2-Methyl-2’-deoxyguanosine via reduction of the Schiff base . This reaction is likely to occur in living cells, because cells contain endogenous reductants such as ascorbic acid and glutathione .

5. Endogenous Reductants Study

The formation of N2-Methyl-2’-deoxyguanosine in living cells can be used to study the role and effectiveness of endogenous reductants .

6. Unique Chemical Collection

“N2-Methyl-2’-deoxyguanosine” is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . This highlights its importance in the field of chemical research .

Future Directions

properties

CAS RN |

19916-77-9 |

|---|---|

Product Name |

N2-METHYL-2/'-DEOXYGUANOSINE |

Molecular Formula |

C11H15N5O4 |

Molecular Weight |

281.27 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)